2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 1322200-84-9
VCID: VC4931612
InChI: InChI=1S/C20H15F6NO4/c21-19(22,23)16(20(24,25)26)15(17(28)29)27-18(30)31-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9H2,(H,27,30)(H,28,29)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O
Molecular Formula: C20H15F6NO4
Molecular Weight: 447.333

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

CAS No.: 1322200-84-9

Cat. No.: VC4931612

Molecular Formula: C20H15F6NO4

Molecular Weight: 447.333

* For research use only. Not for human or veterinary use.

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid - 1322200-84-9

Specification

CAS No. 1322200-84-9
Molecular Formula C20H15F6NO4
Molecular Weight 447.333
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
Standard InChI InChI=1S/C20H15F6NO4/c21-19(22,23)16(20(24,25)26)15(17(28)29)27-18(30)31-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9H2,(H,27,30)(H,28,29)
Standard InChI Key FXSAOUGHTCAKTA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central butanoic acid backbone substituted with two distinct fluorinated groups: a trifluoromethyl (-CF<sub>3</sub>) moiety at the 3-position and a trifluoro (-CF<sub>3</sub>) group at the 4-position. The Fmoc group, attached via a carbamate linkage at the 2-position, serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>20</sub>H<sub>15</sub>F<sub>6</sub>NO<sub>4</sub>
Molecular Weight447.3 g/mol
CAS No.1212153-68-8
Protection GroupFmoc
Fluorine Content6 fluorine atoms

Stereochemical Considerations

The (2S) configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide chains. Enantioselective synthesis methods, analogous to those developed for related fluorinated threonine derivatives, are critical to maintaining stereochemical integrity . Racemization during coupling steps is mitigated through optimized conditions, such as low temperatures (0°C) and copper(II) chloride additives .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves sequential fluorination and Fmoc protection steps:

  • Fluorination: Introduction of -CF<sub>3</sub> and -CF<sub>3</sub> groups via nucleophilic trifluoromethylation or electrophilic fluorination reagents.

  • Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions to form the carbamate linkage .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
FluorinationCF<sub>3</sub>SiMe<sub>3</sub>, CuI, DMF65–75%
Fmoc ProtectionFmoc-Cl, NaHCO<sub>3</sub>, THF/H<sub>2</sub>O85–90%

Analytical Characterization

  • NMR Spectroscopy: <sup>19</sup>F NMR reveals distinct signals for -CF<sub>3</sub> (-62 ppm) and -CF<sub>3</sub> (-66 ppm) groups.

  • X-ray Crystallography: Confirms absolute stereochemistry and molecular packing .

  • HPLC-MS: Purity >95% with retention time consistent with hydrophobic fluorinated analogs .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group enables iterative deprotection (via piperidine) and coupling cycles, while the fluorinated side chains confer:

  • Enhanced Hydrophobicity: Increases peptide stability in lipid-rich environments .

  • Metabolic Resistance: Fluorine’s electron-withdrawing effects reduce enzymatic degradation .

Case Study: Incorporation into endomorphin-1 analogs demonstrated a 3-fold increase in serum half-life compared to non-fluorinated counterparts .

Structural and Functional Modifications

  • Helical Propensity: Fluorine’s steric bulk stabilizes α-helical conformations in model peptides.

  • Receptor Binding: Trifluoromethyl groups enhance van der Waals interactions with hydrophobic protein pockets .

Comparative Analysis with Related Compounds

Table 3: Comparison with Fluorinated Amino Acid Derivatives

CompoundMolecular WeightFluorine AtomsKey Application
(S)-N-Fmoc-4,4,4-Trifluorovaline379.3 g/mol3Membrane permeability
Fmoc-(CF<sub>3</sub>S)Tyr 455.4 g/mol3Hydrophobicity enhancement
Target Compound447.3 g/mol6Peptide stabilization

The target compound’s higher fluorine content provides superior metabolic stability but may reduce aqueous solubility, necessitating formulation optimization .

Research Findings and Future Directions

Stability Studies

  • Thermal Stability: Decomposition onset at 210°C (TGA), suitable for most SPPS conditions.

  • Oxidative Stability: Resists H<sub>2</sub>O<sub>2</sub>-induced degradation due to fluorine’s electronegativity .

Emerging Applications

  • Fluorinated Biologics: Integration into antibody-drug conjugates (ADCs) for improved pharmacokinetics.

  • Materials Science: Use in fluoropolymer-peptide hybrids for biomedical coatings.

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